molecular formula C26H19FN2O5S B11568659 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568659
M. Wt: 490.5 g/mol
InChI Key: WGISNIPOBLPBSW-UHFFFAOYSA-N
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Description

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a fluorinated phenyl group, and a chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with the chromeno-pyrrole structureCommon reagents used in these reactions include thiourea, bromine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated phenyl group can enhance the compound’s binding affinity to specific targets, while the chromeno-pyrrole structure can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a thiazole ring, a fluorinated phenyl group, and a chromeno-pyrrole structure.

Properties

Molecular Formula

C26H19FN2O5S

Molecular Weight

490.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19FN2O5S/c1-4-10-33-17-7-5-6-15(11-17)21-20-22(31)18-12-16(27)8-9-19(18)34-23(20)25(32)29(21)26-28-13(2)24(35-26)14(3)30/h4-9,11-12,21H,1,10H2,2-3H3

InChI Key

WGISNIPOBLPBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OCC=C)C(=O)C

Origin of Product

United States

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